2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Description
“2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide” is a heterocyclic compound featuring a pyridazine core substituted with a sulfanyl-linked acetamide group and a 4-(1H-imidazol-1-yl)phenyl moiety. The imidazole ring introduces hydrogen-bonding capabilities, which may contribute to interactions with biological targets such as kinases or receptors.
Properties
IUPAC Name |
2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-29-19-8-4-17(5-9-19)24-21(28)14-30-22-11-10-20(25-26-22)16-2-6-18(7-3-16)27-13-12-23-15-27/h2-13,15H,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSGSHWZLVBEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazine and imidazole intermediates. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Imidazole Moiety: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reactions: The final step involves coupling the pyridazine and imidazole intermediates with the methoxyphenyl acetamide under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions in enzyme active sites, inhibiting their activity. The pyridazine ring can interact with nucleic acids or proteins, affecting cellular processes. The exact pathways and targets depend on the specific biological context.
Comparison with Similar Compounds
N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide
- Key Differences :
- Replaces the imidazole-phenyl-pyridazine scaffold with a dihydropyrimidine-carboxamide core.
- Features a bis(4-methoxyphenyl)methyl group instead of a single 4-methoxyphenyl acetamide.
- Functional Implications : The bis-methoxy groups may enhance metabolic stability but reduce solubility compared to the target compound’s imidazole-sulfanyl motif .
N-(4-Methoxyphenyl) Nicotinamide Derivatives
- Examples: 6-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)-N-(4-methoxyphenyl)nicotinamide N-(3-Cyano-4-(pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide
- Key Differences: Utilize quinoline or nicotinamide cores instead of pyridazine. Incorporate tetrahydrofuran-oxy and piperidinylidene groups, which may modulate pharmacokinetics (e.g., CYP450 interactions). Functional Implications: The quinoline/nicotinamide scaffolds favor planar binding to ATP pockets in kinases, while the pyridazine-sulfanyl group in the target compound may enable non-canonical binding modes .
Comparative Data Table
Research Findings and Hypotheses
- Target Compound vs. Dihydropyrimidine Analogues : The absence of a bis-methoxy group in the target compound may reduce off-target interactions observed in bis-aryl derivatives, as excessive lipophilicity can lead to promiscuous binding .
- Target Compound vs. Quinoline Derivatives: The pyridazine-sulfanyl motif may confer resistance to oxidative metabolism compared to tetrahydrofuran-oxy groups, which are prone to enzymatic cleavage .
- Imidazole Role : The imidazole ring in the target compound could enable metal coordination (e.g., zinc in metalloenzymes), a feature absent in piperidinylidene-containing analogues .
Notes on Evidence and Limitations
- The provided evidence primarily derives from patent literature, limiting access to detailed biological or pharmacokinetic data.
- Structural comparisons are based on synthetic routes and substituent trends rather than direct experimental head-to-head studies.
- Further investigation is required to validate hypothesized advantages (e.g., metabolic stability, target selectivity) through in vitro or in vivo assays.
Biological Activity
The compound 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its unique structure, featuring imidazole, pyridazine, and acetamide moieties, suggests a diverse range of biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name: this compound
- CAS Number: 898410-25-8
- Molecular Formula: C21H20N6O2S
- Molecular Weight: 416.49 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These interactions may include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been investigated. Compounds with similar structural features have demonstrated the capacity to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory markers like IL-10 . This suggests that this compound could possess similar anti-inflammatory properties.
Cytotoxicity and Safety Profile
Preliminary evaluations indicate that compounds related to this structure are generally non-toxic to human cell lines at therapeutic concentrations . Further cytotoxicity assays are necessary to establish the safety profile of this specific compound.
Synthesis and Evaluation
A study focused on synthesizing a series of compounds related to this structure reported promising results in terms of biological activity. The synthesized compounds were evaluated for their efficacy against various strains of bacteria and showed significant antibacterial properties .
In Vivo Studies
In vivo studies on similar compounds have demonstrated protective effects in models of intestinal mucositis induced by chemotherapy agents like methotrexate. These studies indicated improvements in weight loss, survival rates, and histological parameters in treated groups . While direct evidence for this compound is lacking, these findings suggest a potential for therapeutic application in inflammatory conditions.
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 898410-25-8 |
| Molecular Formula | C21H20N6O2S |
| Molecular Weight | 416.49 g/mol |
| Antimicrobial Activity (IC50) | 1.35 - 2.18 μM (related compounds) |
| Anti-inflammatory Activity | Downregulation of TNF-α, IL-6 |
| Cytotoxicity | Non-toxic in preliminary studies |
Q & A
Q. What are the key analytical techniques for confirming the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the pyridazine, imidazole, and acetamide moieties. Mass Spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like the sulfanyl (-S-) and amide (-CONH-) bonds . High-Performance Liquid Chromatography (HPLC) is recommended for purity assessment, with mobile phases optimized for polar heterocyclic systems .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A multi-step approach is typical:
- Step 1 : Coupling of 4-(1H-imidazol-1-yl)phenylpyridazine with thiol-containing intermediates via nucleophilic substitution (e.g., NaH in DMF) .
- Step 2 : Acetamide formation using N-(4-methoxyphenyl)chloroacetamide under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Reagents : Sodium hydride for deprotonation, hydrogen peroxide for oxidation of thioethers to sulfoxides (if required), and palladium on carbon for catalytic reductions .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability for this compound?
- Methodological Answer :
- Reaction Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives to balance reactivity and solubility .
- Catalyst Selection : Evaluate transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to minimize side products .
- Flow Chemistry : Continuous flow systems may enhance reproducibility for exothermic steps (e.g., imidazole ring formation) .
- In Situ Monitoring : Use inline IR or Raman spectroscopy to track reaction progress and identify intermediates .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Bioassay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels for cytotoxicity) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Computational Docking : Compare binding affinities of the compound’s tautomeric forms (e.g., imidazole vs. pyridazine protonation states) to target proteins using molecular dynamics simulations .
Q. What computational strategies are effective for predicting this compound’s reactivity and target interactions?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model sulfanyl group reactivity in nucleophilic substitutions .
- Pharmacophore Mapping : Use Schrödinger Suite or MOE to align the compound’s functional groups (imidazole, methoxyphenyl) with known enzyme inhibitors (e.g., kinase targets) .
- ADMET Prediction : Tools like SwissADME can forecast solubility and metabolic stability, guiding in vitro testing priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
